![molecular formula C16H15N5O B5888751 5H-spiro[benzo[h]tetrazolo[5,1-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5888751.png)
5H-spiro[benzo[h]tetrazolo[5,1-b]quinazoline-6,1'-cyclopentan]-7(12H)-one
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Overview
Description
5H-spiro[benzo[h]tetrazolo[5,1-b]quinazoline-6,1'-cyclopentan]-7(12H)-one, also known as Spirobenzotetrazoloquinazoline (SBTQ), is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. SBTQ is a versatile compound that exhibits a wide range of biological activities, making it an attractive candidate for drug development and other biomedical applications.
Mechanism of Action
The mechanism of action of SBTQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. SBTQ has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, SBTQ has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
SBTQ has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and antiviral properties, SBTQ has been found to have anti-inflammatory effects. SBTQ has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, SBTQ has been found to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of SBTQ is its versatility. SBTQ exhibits a wide range of biological activities, making it a useful tool for studying various biological processes. Additionally, SBTQ is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of SBTQ is its potential toxicity. SBTQ has been found to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for SBTQ research. One area of interest is the development of SBTQ-based drugs for the treatment of cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of SBTQ and its effects on various biological processes. Finally, the development of new synthesis methods for SBTQ may lead to improved yields and purity, making it an even more useful tool for scientific research.
Synthesis Methods
The synthesis of SBTQ involves the reaction of 2-aminobenzonitrile with sodium azide and ethyl acetoacetate in the presence of a copper catalyst. The resulting intermediate is then subjected to a cyclization reaction to form the final product. The synthesis of SBTQ has been optimized in recent years, resulting in higher yields and improved purity.
Scientific Research Applications
SBTQ has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. SBTQ has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, SBTQ has been shown to have antiviral activity against the hepatitis C virus and the Zika virus.
properties
IUPAC Name |
spiro[12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,14,16-hexaene-9,1'-cyclopentane]-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-14-12-13(17-15-18-19-20-21(14)15)11-6-2-1-5-10(11)9-16(12)7-3-4-8-16/h1-2,5-6H,3-4,7-9H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYJIENQZYFWQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)N5C(=N4)N=NN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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